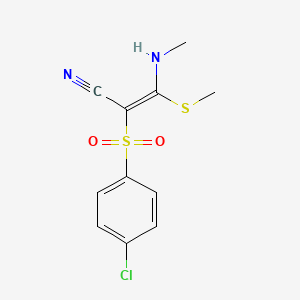![molecular formula C20H19N5O B2679131 (1-methyl-3-phenyl-1H-pyrazol-5-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone CAS No. 2058502-60-4](/img/structure/B2679131.png)
(1-methyl-3-phenyl-1H-pyrazol-5-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (1-methyl-3-phenyl-1H-pyrazol-5-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . The pyrazole ring is substituted with a methyl and a phenyl group . The compound also contains a cycloheptapyrimidine ring, which is a seven-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The pyrazole ring is a planar, aromatic ring, which contributes to the stability of the molecule . The cycloheptapyrimidine ring is a larger, seven-membered ring, which may introduce some strain into the molecule .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in the molecule. The pyrazole ring, for example, can undergo electrophilic substitution reactions . The cycloheptapyrimidine ring might undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the aromatic pyrazole ring might contribute to its stability and could influence its solubility in different solvents .Applications De Recherche Scientifique
Synthesis and Crystallography
Researchers have focused on synthesizing novel pyrazole and pyrimidine derivatives, investigating their crystal structures to understand their molecular configurations and potential interactions. For instance, the synthesis and crystal structure analysis of related pyrazole derivatives provide insights into their potential applications in designing drugs and materials with specific molecular interactions (Cao, Dong, Shen, & Dong, 2010).
Antimicrobial and Anticancer Agents
Novel pyrazole derivatives have been explored for their antimicrobial and anticancer activities, demonstrating the potential of such compounds in therapeutic applications. Research has shown that certain pyrazole derivatives exhibit significant activity against various bacterial strains and cancer cell lines, suggesting their utility in developing new antimicrobial and anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Molecular Docking and Biological Evaluation
The application of molecular docking studies to novel pyrazole and pyrimidine derivatives provides insights into their mechanism of action at the molecular level, particularly in relation to their potential as anticancer and antimicrobial agents. Such studies help in understanding the binding affinities and interactions of these compounds with biological targets, which is crucial for the rational design of more effective drugs (Katariya, Vennapu, & Shah, 2021).
Corrosion Inhibition
Research into pyrazole derivatives extends into the field of materials science, where these compounds have been evaluated for their corrosion inhibition properties. Studies demonstrate that certain pyrazole derivatives are effective at preventing corrosion of metals in acidic environments, highlighting their potential in developing new materials for protecting industrial machinery and infrastructure (Yadav, Sinha, Sarkar, & Tiwari, 2015).
Propriétés
IUPAC Name |
(2-methyl-5-phenylpyrazol-3-yl)-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-24-19(10-16(23-24)13-5-3-2-4-6-13)20(26)25-14-7-8-18(25)15-11-21-12-22-17(15)9-14/h2-6,10-12,14,18H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGJYEIQFNXTNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3C4CCC3C5=CN=CN=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-3-phenyl-1H-pyrazol-5-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

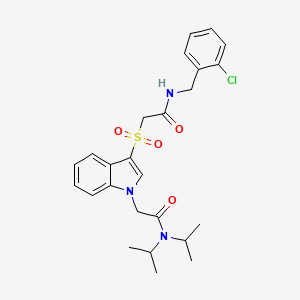
![6,8-Dibromo-3-[(2-methylphenyl)sulfonyl]-2-quinolinamine](/img/structure/B2679050.png)
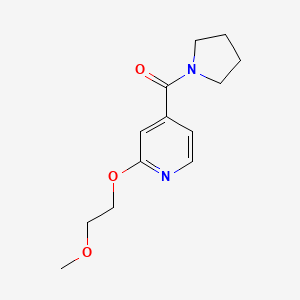
![1-[(3-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2679052.png)
![7-[(2,6-dichlorophenyl)methyl]-3,9-dimethyl-1-(2-methylprop-2-enyl)-5,7,9-trih ydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2679053.png)
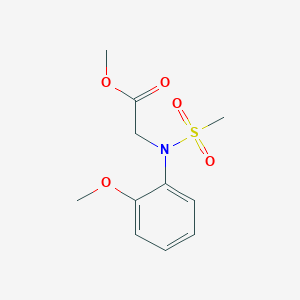

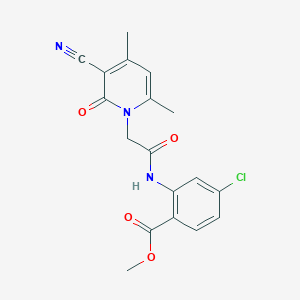
![(4-Benzhydrylpiperazino){1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}methanone](/img/structure/B2679059.png)
![1-(1',3'-diphenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one](/img/structure/B2679060.png)
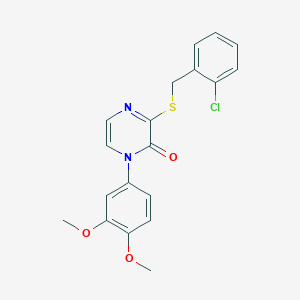
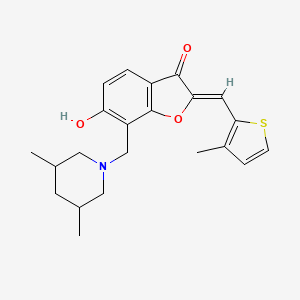
![3-[4-(2,6-Dimethoxy-pyrimidin-4-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid ethyl ester](/img/structure/B2679069.png)
